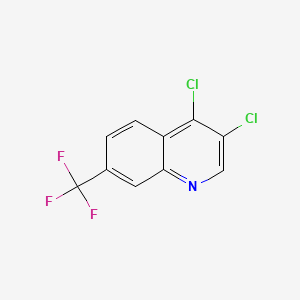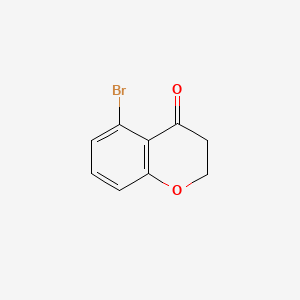
5-Bromo-4-Chromanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-Chromanone is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. The chroman-4-one framework consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring. This compound is notable for its potential biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .
Mechanism of Action
Target of Action
5-Bromo-4-Chromanone, also known as 5-Bromochroman-4-one, has been found to be active against certain cancer cell lines . The compound presents selectivity for isoforms IX and XII of the human carbonic anhydrase (hCA) , an enzyme that plays a crucial role in maintaining pH balance in cells and is often overexpressed in cancer cells .
Mode of Action
This interaction could potentially disrupt the pH balance within cancer cells, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with hCA. By inhibiting this enzyme, the compound could disrupt various cellular processes that depend on the maintenance of pH balance, such as nutrient transport and cellular respiration . .
Result of Action
In vitro evaluation has shown that this compound is active against breast (MCF-7) and lung (A-549) cancer cell lines . This suggests that the compound’s action results in the inhibition of cancer cell growth and proliferation . .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam . These precautions suggest that the compound’s stability and efficacy could be affected by its physical environment .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-Chromanone, like other chromanones, plays a role in various biochemical reactions. It interacts with a range of biomolecules, including enzymes and proteins
Cellular Effects
Chromanones have been found to exhibit a wide range of effects on cells. They have shown anticancer, antiviral, and anti-inflammatory activities among others
Molecular Mechanism
Like other chromanones, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-Chromanone typically involves the bromination of chroman-4-one. One common method is the bromination of 4-chromanone using bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-Chromanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chromanone derivatives.
Reduction: Reduction reactions can convert it into different chromanol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted chromanones and chromanols, which have significant biological activities .
Scientific Research Applications
5-Bromo-4-Chromanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-Chromanone: Lacks the bromine atom and has different biological activities.
5-Fluoro-4-Chromanone: Similar structure but with a fluorine atom instead of bromine, leading to different reactivity and biological effects.
5-Chloro-4-Chromanone: Contains a chlorine atom, which also alters its chemical and biological properties.
Uniqueness: 5-Bromo-4-Chromanone is unique due to the presence of the bromine atom, which significantly influences its reactivity and biological activities. This makes it a valuable compound for developing new pharmaceuticals and studying enzyme interactions .
Properties
IUPAC Name |
5-bromo-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWQBLPTSSWLPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670469 |
Source


|
| Record name | 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199782-67-6 |
Source


|
| Record name | 5-Bromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
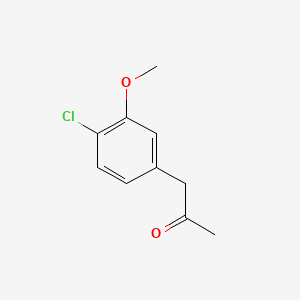
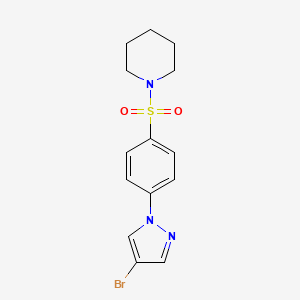
![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B598135.png)
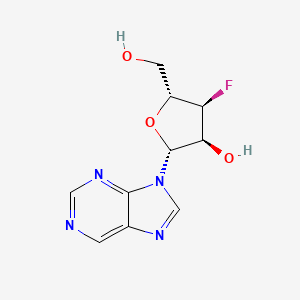
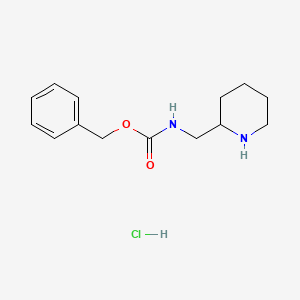
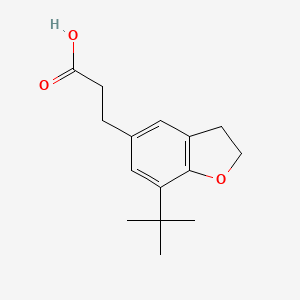

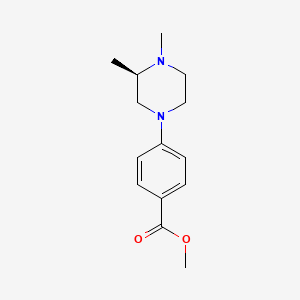
![2,4-dichloro-8H-pyrido[2,1-f][1,2,4]triazine](/img/structure/B598142.png)
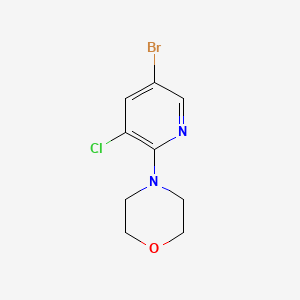
![trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598145.png)
![5'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598146.png)
